molecular formula C14H18O3 B1326219 Ethyl 4-(4-ethylphenyl)-4-oxobutyrate CAS No. 57821-79-1

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Cat. No.: B1326219
CAS No.: 57821-79-1
M. Wt: 234.29 g/mol
InChI Key: FBWFWFSIBIKQJN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS 57821-79-1) is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This high-purity reagent is characterized by its boiling point of 357.2°C and a flash point of 156.5°C . Its structure, defined by the Canonical SMILES CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC, features an aromatic ring system substituted with an ethyl group and a 4-oxobutyrate ester chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds within this chemical class, specifically 4-Phenyl-4-oxo-butanoic acid derivatives, have been investigated in scientific research for their potential as inhibitors of enzymes like kynurenine 3-hydroxylase (KYN 3-OHase) . This suggests its structural framework is relevant for exploring mechanisms related to the kynurenine pathway. As a building block, it can be used in the synthesis of more complex molecules for various research applications. Researchers can utilize this compound for method development, chemical biology studies, and as a precursor in pharmaceutical development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-11-5-7-12(8-6-11)13(15)9-10-14(16)17-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFWFSIBIKQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645755
Record name Ethyl 4-(4-ethylphenyl)-4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57821-79-1
Record name Ethyl 4-ethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57821-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-ethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-(4-ethylphenyl)-4-oxobutyric Acid

  • Method: The primary synthetic route involves the esterification of 4-(4-ethylphenyl)-4-oxobutyric acid with ethanol.
  • Catalyst: Acid catalysts such as sulfuric acid are commonly used to promote the esterification reaction.
  • Reaction Conditions: The reaction is typically carried out under reflux to ensure complete conversion of the acid to the ester.
  • Solvent: Ethanol serves both as a reactant and solvent.
  • Yield and Purity: Reflux conditions and acid catalysis optimize yield and purity by driving the equilibrium toward ester formation.

This method is analogous to the preparation of related compounds such as Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate and Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate, where the esterification of the corresponding acid with ethanol under acidic reflux is standard practice.

Grignard Reaction Route for 2-Oxo-4-phenylbutyrate Derivatives

  • Step 1: Preparation of Grignard reagent by reacting beta-bromophenylethane with magnesium in a solvent such as methyl tert-butyl ether (MTBE) with a thinner additive.
  • Step 2: The Grignard reagent is then reacted with diethyl oxalate (diethyl aceto oxalate) to form the 2-oxo-4-phenylbutyrate intermediate.
  • Reaction Conditions: The Grignard reaction is conducted at 30–60°C for 1–12 hours, followed by an addition reaction at -30 to 50°C for 1–15 hours.
  • Advantages: This method offers a short synthesis cycle, high yield, and low manufacturing cost.
  • Relevance: While this method is described for 2-oxo-4-phenylbutyrate, it provides a useful synthetic strategy for related substituted phenyl-4-oxobutyrates, potentially adaptable for the 4-ethylphenyl derivative.

Industrial Production Methods

  • Continuous Flow Reactors: Industrial scale synthesis often employs continuous flow reactors to enhance control over reaction parameters, improve yield, and ensure product purity.
  • Automation: Automated systems reduce human error and increase efficiency.
  • Catalytic Systems: Advanced acid catalysts and optimized reaction conditions are used to scale up the esterification process.
  • Process Optimization: Reaction times, temperatures, and catalyst concentrations are finely tuned to maximize throughput and minimize by-products.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Catalyst/Conditions Temperature Range Reaction Time Yield/Notes
Acid-catalyzed esterification 4-(4-ethylphenyl)-4-oxobutyric acid + Ethanol Sulfuric acid, reflux Reflux (~78°C) Several hours High yield, standard method for ester formation
Grignard reaction with diethyl oxalate Beta-bromophenylethane + Mg + Diethyl oxalate MTBE solvent, thinner additive 30–60°C (Grignard), -30 to 50°C (addition) 1–12 h (Grignard), 1–15 h (addition) High yield, short cycle, adaptable for substituted derivatives
Continuous flow esterification (industrial) Same as acid-catalyzed esterification Automated acid catalysis Controlled reflux Optimized for scale Enhanced yield and purity, scalable

Detailed Research Findings and Notes

  • The acid-catalyzed esterification is the most straightforward and widely used method for preparing Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, benefiting from well-established protocols and ease of scale-up.
  • The Grignard reaction route, while more complex, offers a strategic alternative for synthesizing related keto-ester compounds with potential for stereochemical control and functional group diversity.
  • Industrial methods emphasize continuous flow technology to improve reaction efficiency and product consistency.
  • Reaction parameters such as catalyst concentration, temperature, and reaction time are critical for optimizing yield and minimizing side reactions.
  • The choice of solvent and catalyst can influence the reaction kinetics and product purity significantly.
  • No direct synthesis patents or publications specifically for this compound were found, but analogous compounds’ preparation methods provide a reliable foundation for its synthesis.

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-ethylphenyl)-4-oxobutyrate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Ethyl 4-phenyl-4-oxobutyrate: Lacks the ethyl group on the phenyl ring, resulting in different chemical properties and reactivity.

    Ethyl 4-(4-methylphenyl)-4-oxobutyrate: Contains a methyl group instead of an ethyl group, which can influence its biological activity and chemical behavior.

Uniqueness: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is unique due to the presence of the ethyl group on the phenyl ring, which can affect its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS No. 57821-79-1) is an organic compound belonging to the oxobutanoate family, characterized by its unique structure that includes an ethyl group attached to a phenyl ring. This structural feature may influence its interaction with biological systems, although specific empirical data on its biological activity is somewhat limited. This article explores the potential biological activities of this compound, drawing on available research findings and comparative studies.

  • Molecular Formula : C₁₄H₁₈O₃
  • Molecular Weight : 234.295 g/mol
  • Structural Characteristics : The compound features a carbonyl group adjacent to an ethyl group and a phenyl ring, which may contribute to its reactivity and interactions with biological targets.

The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that it may interact with specific molecular targets, potentially modulating enzyme activity and influencing various biochemical pathways. Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound could exhibit anti-inflammatory properties.

1. Anti-inflammatory Effects

Research indicates that structurally similar compounds have demonstrated anti-inflammatory effects through enzyme inhibition. For instance, compounds like Ethyl 4-phenyl-4-oxobutanoate have shown antifungal activity against strains such as Aspergillus niger and Candida albicans, hinting at a potential for broader biological activity in related compounds.

2. Anticancer Activity

While direct evidence for the anticancer activity of this compound is lacking, related studies suggest that compounds within this class may interact with epigenetic regulatory proteins, which are promising therapeutic targets in cancer treatment . The inhibition of these proteins could lead to altered gene expression patterns that may inhibit tumor growth.

3. Enzyme Inhibition

The compound's potential to inhibit specific enzymes could be significant in therapeutic applications, particularly in the modulation of metabolic pathways associated with inflammation and cancer. The presence of the ethyl group on the phenyl ring may enhance its binding affinity to target proteins compared to similar compounds lacking this modification.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide insights into its effects:

Compound NameStructure CharacteristicsNotable Biological Activity
Ethyl 4-(2-bromophenyl)-4-oxobutyrateContains a bromine substituentExhibits enzyme inhibition properties
Ethyl 4-(phenyl)-4-oxobutanoateLacks ethyl group on phenyl ringShows antifungal activity against Candida albicans
Ethyl 4-(3-methylphenyl)-4-oxobutyrateContains a methyl group on phenyl ringPotential neuroprotective effects

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, and what are their methodological considerations?

this compound is typically synthesized via Friedel-Crafts acylation or esterification. A common approach involves reacting 4-ethylacetophenone with ethyl 4-chloroacetoacetate in the presence of Lewis acids (e.g., AlCl₃) to form the β-ketoester intermediate. Alternatively, diazoacetate-based methods (e.g., using ethyl diazoacetate) can yield the compound via cyclopropane ring-opening reactions, though yields may vary (74%–99%) depending on reaction conditions . Key considerations include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic proton environment (δ 7.2–8.1 ppm for substituted phenyl groups) and ester carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 262.349 (C₁₆H₂₂O₃) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>97%) and identifies co-eluting impurities .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in diazoacetate-based syntheses?

The lower yield (74%) in diazoacetate methods may arise from competing side reactions (e.g., dimerization of diazo compounds). Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Rh₂(OAc)₄) can enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Temperature Gradients : Slow addition of diazoacetate at −10°C minimizes decomposition.
    Post-reaction, quenching with aqueous NaHCO₃ and extraction with ethyl acetate improves recovery.

Q. How should researchers address contradictions in reported synthesis yields (e.g., 99% vs. 74%)?

Discrepancies in yields often stem from:

  • Purity of Starting Materials : Trace moisture in AlCl₃ can deactivate Lewis acids.
  • Workup Procedures : Incomplete extraction or inadequate drying (e.g., MgSO₄ vs. molecular sieves) may reduce isolated yields.
  • Analytical Methods : NMR integration vs. HPLC area-percent calculations can misrepresent purity.
    Researchers should replicate protocols with strict inert-atmosphere conditions (glovebox) and validate yields via multiple analytical methods.

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Asymmetric catalysis is key. For example:

  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce enantioselectivity in Friedel-Crafts reactions.
  • Enantiospecific Hydrogenation : Catalytic hydrogenation of α,β-unsaturated precursors (e.g., ethyl 4-(4-ethylphenyl)-3-oxobut-2-enoate) with Pd/C or Ru-BINAP complexes achieves >90% ee .
    Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD).

Q. How do structural modifications (e.g., halogen substitution) impact the reactivity of this compound?

Halogenated analogs (e.g., 4-bromo or 4-fluoro derivatives) exhibit distinct electronic effects:

  • Electrophilicity : Electron-withdrawing groups (e.g., Br) enhance carbonyl reactivity in nucleophilic additions.
  • Steric Effects : Bulky substituents (e.g., t-butyl) hinder aryl ring participation in cross-coupling reactions.
    SAR studies require systematic synthesis of analogs (e.g., via Suzuki-Miyaura coupling) and comparative kinetic assays.

Data Analysis and Experimental Design

Q. What computational tools can predict the physicochemical properties of this compound?

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP ≈ 3.2) and partition coefficients using software like Gaussian or Schrödinger .
  • DFT Calculations : Optimize transition-state geometries for mechanistic studies (e.g., Fukui indices for electrophilic attack sites).

Q. How should researchers design stability studies for this compound under varying conditions?

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C).
  • Photostability : Expose samples to UV light (320–400 nm) and monitor degradation via LC-MS.
  • Hydrolytic Stability : Test pH-dependent ester hydrolysis (e.g., buffer solutions at pH 2, 7, 12) .

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